molecular formula C19H23N5OS2 B12171307 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12171307
M. Wt: 401.6 g/mol
InChI Key: COVIROBDPRZVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazole core substituted with a carboxamide group, a 2-propylpyridin-4-yl moiety, and a (2E)-configured 1,3,4-thiadiazol-2(3H)-ylidene scaffold. This structure integrates pharmacophoric elements common in bioactive molecules, including nitrogen-rich heterocycles and planar aromatic systems, which are often associated with target binding and solubility modulation .

Properties

Molecular Formula

C19H23N5OS2

Molecular Weight

401.6 g/mol

IUPAC Name

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H23N5OS2/c1-5-6-14-10-13(7-8-20-14)18-21-12(4)16(27-18)17(25)22-19-24-23-15(26-19)9-11(2)3/h7-8,10-11H,5-6,9H2,1-4H3,(H,22,24,25)

InChI Key

COVIROBDPRZVNS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NN=C(S3)CC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step may involve coupling the thiadiazole and thiazole rings with the pyridine derivative under specific conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thiadiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

Medicinal applications may include the development of new drugs targeting specific biological pathways. Thiadiazole derivatives have shown promise in treating diseases like cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

QSAR and Molecular Descriptors

  • Electronic Parameters : The thiadiazolylidene moiety contributes to electron-deficient regions, which may influence π-π stacking with aromatic residues in enzymes .

Biological Activity

The compound 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound possesses a molecular formula of C19H22N4O3S2C_{19}H_{22}N_{4}O_{3}S_{2} and a molecular weight of approximately 418.5 g/mol. Its structure includes a thiazole ring and a thiadiazole moiety, contributing to its potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : The ability to interact with specific biological targets suggests potential anticancer effects by modulating pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity. These interactions are crucial for understanding its therapeutic potential.

Interaction Studies

Interaction studies have shown that this compound can bind to various molecular targets. These interactions typically involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways.
  • Receptor Modulation : It may modulate receptors that play critical roles in cellular signaling.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide.

Table 1: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamideC₁₈H₁₈N₄OS₂Cyclopropyl groupAntimicrobial
2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acidC₁₄H₁₅N₃O₂SCyano groupAnti-inflammatory
4-Amino-5-(2-methoxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acidC₁₄H₁₈N₄O₂STriazole ringNeuroprotective

Research Findings

Recent investigations into the biological activity of related compounds have highlighted several key findings:

  • Antimicrobial Properties : Studies have shown that derivatives with similar structural features exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain analogs induce apoptosis in cancer cell lines through caspase activation.
  • Inflammatory Pathway Modulation : Research indicates that these compounds may inhibit pro-inflammatory cytokines, suggesting their potential in treating inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.